N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that features a dihydroisoquinoline moiety and a pyrrolidine ring
Preparation Methods
The synthesis of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Chemical Reactions Analysis
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can be compared with other compounds that have similar structural features, such as:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core and have been studied for their biological activities.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound has a similar dihydroisoquinoline structure and is used in different synthetic applications. The uniqueness of this compound lies in its combination of the dihydroisoquinoline and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14(25)22-17-6-8-18(9-7-17)24-20(26)12-19(21(24)27)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,19H,10-13H2,1H3,(H,22,25) |
InChI Key |
VZZFWABQPUJRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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